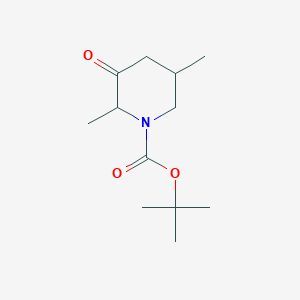

Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate

Description

Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate (Boc) protecting group, 2,5-dimethyl substituents, and a 3-oxo moiety. This structure confers unique physicochemical properties, making it valuable in organic synthesis, particularly in pharmaceutical intermediates and peptidomimetics. The Boc group enhances solubility in organic solvents and provides acid-labile protection for amines, while the 3-oxo group introduces polarity and reactivity for further functionalization. Synthesis typically involves Boc protection of a pre-functionalized piperidine ring, followed by oxidation and methylation steps. Its structural complexity and stereochemical features necessitate advanced analytical techniques, such as X-ray crystallography (using programs like SHELX ), for precise characterization.

Properties

IUPAC Name |

tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8-6-10(14)9(2)13(7-8)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRCULIGFKZZMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(N(C1)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate typically involves the reaction of 2,5-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can yield alcohols.

Scientific Research Applications

Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: It is explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

A comparative analysis of tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate with structurally related compounds highlights key differences in core frameworks, substituents, and functional groups:

- Piperidine vs. Pyrrolidine : The six-membered piperidine ring in the target compound offers greater conformational flexibility compared to the five-membered pyrrolidine analog . This flexibility influences binding affinity in biological systems and crystallization behavior.

- 3-Oxo vs. Hydroxymethyl : The 3-oxo group in the target compound enhances electrophilicity, enabling nucleophilic additions, whereas the hydroxymethyl group in the pyrrolidine derivative participates in hydrogen bonding .

Physicochemical Properties

The tert-butyl group universally improves lipophilicity across analogs, but core structural differences modulate solubility and stability:

- Acid Sensitivity : The Boc group in the target compound is cleaved under acidic conditions (e.g., HCl/dioxane), unlike the stable tert-butyl groups in the phosphorane analog .

- Crystallinity : The phosphorane derivative forms well-defined crystals due to steric rigidity, while the target compound’s flexibility may result in polymorphic variations .

Reactivity and Stability

- Target Compound : The 3-oxo group undergoes nucleophilic additions (e.g., Grignard reactions), while the Boc group is selectively deprotected under mild acids.

- Pyrrolidine Analog : The hydroxymethyl group is prone to oxidation, forming a carboxylic acid derivative .

- Phosphorane Analog: The imino-phosphorus core enables ligand-like behavior in catalysis, though steric bulk limits reactivity .

Biological Activity

Tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate is a compound of significant interest in the fields of organic chemistry and medicinal research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and potential applications in pharmacology.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : C12H21NO3

- Molecular Weight : 225.31 g/mol

The compound features a piperidine ring with two methyl groups at the 2 and 5 positions, which influences its steric and electronic properties, enhancing its reactivity and biological interactions .

The biological activity of this compound primarily involves its interaction with various molecular targets in biological systems:

- Enzyme Interactions : The ketone group in the compound can participate in nucleophilic addition reactions, potentially acting as an enzyme inhibitor or modulator. This property allows it to influence metabolic pathways by altering enzyme activity .

- Receptor Modulation : The steric effects of the tert-butyl group may enhance binding affinity to specific receptors, modulating signaling pathways associated with cellular responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

- In Vitro Studies : Compounds derived from similar structures have shown IC50 values ranging from 25 to 440 nM against various cancer cell lines such as L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells. These findings suggest that modifications to the piperidine structure can enhance antiproliferative activity .

Antitubulin Activity

Research has also explored the role of this compound as a potential antitubulin agent:

- Cell Cycle Impact : In studies involving K562 cells (human chronic myeloid leukemia), derivatives exhibited significant effects on cell cycle distribution, particularly increasing G2/M-phase cells. This suggests that these compounds may act as inhibitors of tubulin assembly, leading to apoptosis in cancer cells .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step organic reactions. A notable synthesis route includes:

- Formation of Piperidine Ring : Starting materials undergo cyclization to form the piperidine core.

- Functionalization : Introduction of the tert-butyl and methyl groups through selective alkylation reactions.

Case Study: Synthesis Efficiency

A recent study demonstrated a highly efficient synthetic route for amine-substituted enones leading to various piperidine derivatives. The methodology employed a four-step reaction sequence yielding high purity and scalability for further biological evaluation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Variants | Biological Activity |

|---|---|---|

| Tert-butyl 3-oxopiperidine-1-carboxylate | Lacks methyl groups at positions 2 and 5 | Lower anticancer activity |

| Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | One methyl group at position 2 | Moderate activity |

| Tert-butyl 2,2-dimethyl-3-oxopiperidine-1-carboxylate | Two methyl groups at position 2 | Enhanced activity due to sterics |

Q & A

Q. What are the common synthetic routes for tert-butyl 2,5-dimethyl-3-oxopiperidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols starting from piperidine derivatives. Key steps include:

- Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups under basic conditions (e.g., Boc anhydride in THF with sodium hydroxide) .

- Introduction of methyl groups via alkylation or nucleophilic substitution at positions 2 and 5.

- Ketone formation at position 3 through oxidation (e.g., using Jones reagent or Swern oxidation).

Optimization requires adjusting solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–25°C for Boc protection), and catalyst loading (e.g., 1–5 mol% for Pd-mediated reactions). Purity is monitored via TLC and HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent positions and stereochemistry. For example, the tert-butyl group appears as a singlet (~1.4 ppm), while the ketone carbon resonates at ~210 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion (e.g., [M+H]+ at m/z 256.1912 for C13H23NO3).

- Infrared Spectroscopy (IR) : The carbonyl stretch (~1700 cm⁻¹) and Boc-group vibrations (~1250 cm⁻¹) are diagnostic .

- X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for stereochemical validation .

Q. What safety protocols are essential when handling this compound in research settings?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can researchers address contradictory spectral data (e.g., NMR vs. computational predictions) in structural assignments?

- Multi-Technique Cross-Validation : Combine NMR, X-ray, and IR data to resolve ambiguities. For example, conflicting NOE correlations may arise from dynamic effects; variable-temperature NMR can clarify this .

- Computational Refinement : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental values. Discrepancies >0.5 ppm may indicate misassigned stereochemistry .

- Isotopic Labeling : Introduce deuterium at specific positions to simplify splitting patterns in overcrowded spectra .

Q. What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., the ketone at position 3) for nucleophilic attack.

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites for electrophilic substitution (e.g., α-hydrogens adjacent to the ketone) .

- Molecular Dynamics Simulations : Model solvation effects to optimize reaction solvents (e.g., acetonitrile for polar transition states) .

Q. How can stereochemical outcomes in derivatives of this compound be resolved during synthesis?

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) for enantioselective alkylation or oxidation .

- X-ray Anomalous Dispersion : Assign absolute configuration via crystallographic data, particularly for derivatives with multiple stereocenters .

Q. What strategies mitigate unexpected byproducts during the synthesis of analogs (e.g., tert-butyl 3-fluoro-4-oxopiperidine derivatives)?

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., mono-methylation), while higher temperatures promote thermodynamically stable diastereomers .

- Protecting Group Compatibility : Replace Boc with Fmoc if acidic conditions cause deprotection.

- In Situ Monitoring : Use ReactIR to detect intermediates and adjust reagent stoichiometry dynamically .

Data Contradiction and Resolution

Q. How should researchers interpret conflicting bioactivity data in derivatives of this compound?

- Dose-Response Curves : Ensure assays use consistent concentrations (e.g., 1–100 µM) and controls. Discrepancies may arise from off-target effects at higher doses .

- Metabolic Stability Assays : Test compounds in hepatocyte models to rule out rapid degradation as a cause of false negatives .

- Structural-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., fluorine substitution at position 3) with activity trends using multivariate analysis .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.